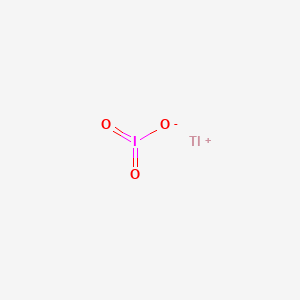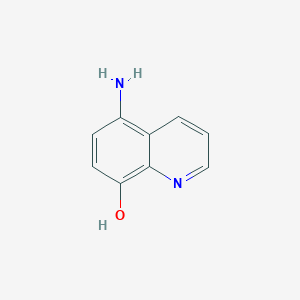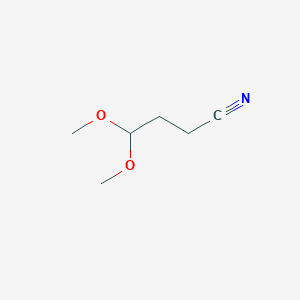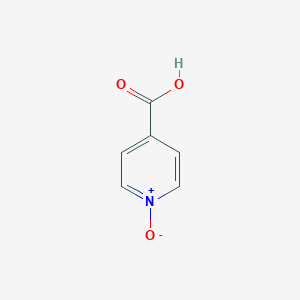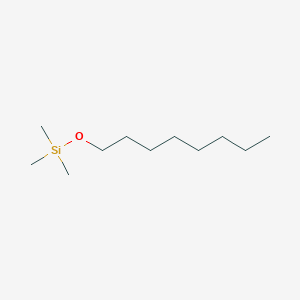
Silane, trimethyl(octyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl(octyloxy)- is an organosilicon compound that has gained significant attention in scientific research due to its unique properties. It is a colorless and odorless liquid that is soluble in organic solvents. This compound has several potential applications in various fields, including materials science, nanotechnology, and biomedical research. In
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl(octyloxy)- has several potential applications in scientific research. It can be used as a surface modifier for various materials, including glass, metal, and polymers. It can also be used as a precursor for the synthesis of functionalized nanoparticles, which have applications in drug delivery, imaging, and sensing. Additionally, this compound has been shown to have antimicrobial properties, which make it a potential candidate for use in disinfectants and antimicrobial coatings.
Wirkmechanismus
The mechanism of action of Silane, trimethyl(octyloxy)- is not fully understood. However, it is believed that this compound interacts with the surface of materials, forming a covalent bond with the surface. This results in the modification of the surface properties, including wettability, adhesion, and biocompatibility.
Biochemische Und Physiologische Effekte
Silane, trimethyl(octyloxy)- has minimal biochemical and physiological effects. It is considered to be relatively non-toxic and non-irritating. However, it is recommended to handle this compound with caution and to use appropriate safety measures, including gloves and protective clothing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Silane, trimethyl(octyloxy)- is its ability to modify the surface properties of materials. This makes it a valuable tool for researchers in materials science and nanotechnology. Additionally, this compound is relatively easy to handle and can be synthesized using various methods.
One of the limitations of Silane, trimethyl(octyloxy)- is its limited solubility in water, which can make it difficult to use in aqueous environments. Additionally, this compound can be expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on Silane, trimethyl(octyloxy)-. One area of interest is the development of functionalized nanoparticles for use in drug delivery, imaging, and sensing. Additionally, there is potential for the use of this compound in the development of antimicrobial coatings and disinfectants. Further research is also needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Conclusion:
In conclusion, Silane, trimethyl(octyloxy)- is a versatile compound with several potential applications in scientific research. Its ability to modify the surface properties of materials makes it a valuable tool for researchers in materials science and nanotechnology. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Synthesemethoden
Silane, trimethyl(octyloxy)- can be synthesized using various methods, including the Grignard reaction, hydrosilylation, and direct synthesis. The direct synthesis method involves the reaction of octanol and trimethylchlorosilane in the presence of a catalyst. The Grignard reaction involves the reaction of octylmagnesium bromide with silicon tetrachloride, followed by hydrolysis to produce Silane, trimethyl(octyloxy)-. The hydrosilylation method involves the reaction of an olefin with a silicon hydride in the presence of a catalyst.
Eigenschaften
CAS-Nummer |
14246-16-3 |
|---|---|
Produktname |
Silane, trimethyl(octyloxy)- |
Molekularformel |
C11H26OSi |
Molekulargewicht |
202.41 g/mol |
IUPAC-Name |
trimethyl(octoxy)silane |
InChI |
InChI=1S/C11H26OSi/c1-5-6-7-8-9-10-11-12-13(2,3)4/h5-11H2,1-4H3 |
InChI-Schlüssel |
CDGIKLPUDRGJQN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCO[Si](C)(C)C |
Kanonische SMILES |
CCCCCCCCO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




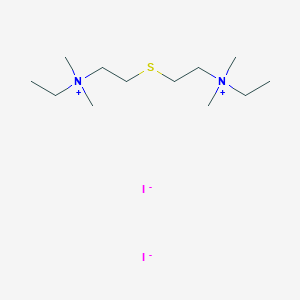
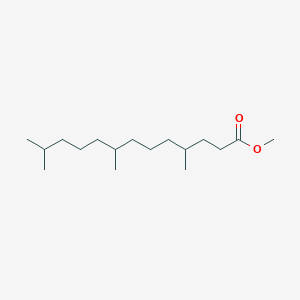
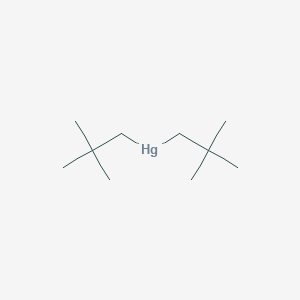
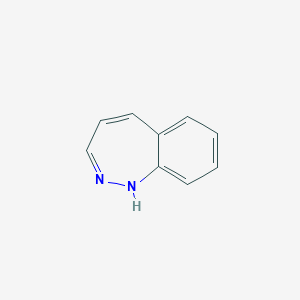
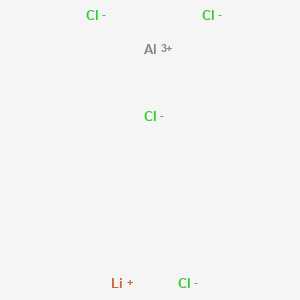
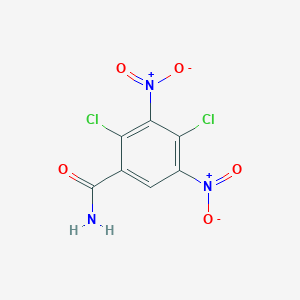
![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)
